molecular formula C18H23N3O2 B1632322 Tert-butyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B1632322
M. Wt: 313.4 g/mol
InChI Key: RWOGVJTUNCLABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-8-13(9-12-21)15-7-6-14-5-4-10-19-16(14)20-15/h4-7,10,13H,8-9,11-12H2,1-3H3

InChI Key

RWOGVJTUNCLABR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.14 g of 1-tert-butoxycarbonyl-4-acetyl-piperidine and 1.83 g of 2-amino-3-formyl-pyridine were refluxed with 0.25 g of L-proline in n-butanol for 72 hours. After removing the solvent in vacuo the residue was combined with the residue obtained in an identical reaction and chromatographed on silica gel with ethyl acetate/n-heptane (1:1) to give 1.08 g of the title compound.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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